molecular formula C19H13NO4 B3018659 (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 40941-02-4

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No. B3018659
CAS RN: 40941-02-4
M. Wt: 319.316
InChI Key: QKPZPUDBHPOCTB-PKNBQFBNSA-N
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Description

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, also known as NPD1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPD1 is a member of the furanone family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood, but it is thought to act through the activation of several signaling pathways. (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to activate the ERK1/2 and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell death.

Biochemical And Physiological Effects

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in a variety of cell types. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to promote neuronal survival and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have anti-cancer properties, and further research may explore its potential use as a cancer treatment. Finally, there is potential for further research on the mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, which could lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves the reaction of 3-nitrobenzaldehyde and furan-2-carbaldehyde with phenylacetylene in the presence of a base catalyst. The resulting product is then purified through column chromatography. The yield of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is typically around 40%.

Scientific Research Applications

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, neuroprotective, and anti-cancer properties. In particular, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote neuronal survival.

properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(14-5-2-1-3-6-14)11-9-17-10-12-19(24-17)15-7-4-8-16(13-15)20(22)23/h1-13H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPZPUDBHPOCTB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

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